molecular formula C6H14ClNO2S B6188422 (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride CAS No. 2639379-69-2

(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

Cat. No.: B6188422
CAS No.: 2639379-69-2
M. Wt: 199.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a methanesulfonylmethyl group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride typically involves the reaction of (2R)-2-(hydroxymethyl)pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield. The resulting (2R)-2-(methanesulfonylmethyl)pyrrolidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding pyrrolidine derivative.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Functionalized pyrrolidines with various substituents.

Scientific Research Applications

(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    (2R)-2-(tosylmethyl)pyrrolidine hydrochloride: A similar compound with a tosyl group instead of a methanesulfonyl group.

    (2R)-2-(methanesulfonylmethyl)piperidine hydrochloride: A related compound with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Uniqueness

(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the methanesulfonylmethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The compound’s ability to form covalent bonds with nucleophilic residues and its chiral nature make it a valuable tool in asymmetric synthesis and drug discovery.

Properties

CAS No.

2639379-69-2

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.